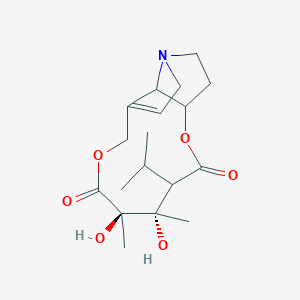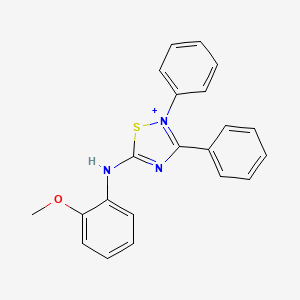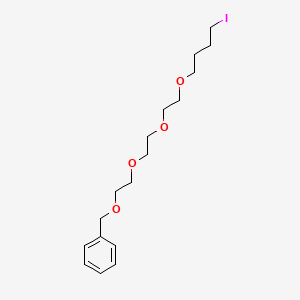![molecular formula C29H10O22 B14796443 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the furan rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of carboxylic acid groups: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-f
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound might bind to DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: These compounds also contain furan rings and have various biological activities.
Flavonoids: Another class of compounds with similar structural features and diverse biological properties.
Quinoline derivatives: These compounds share some structural similarities and are known for their medicinal properties.
Uniqueness
What sets 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid apart is its highly complex structure, which may confer unique chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C29H10O22 |
|---|---|
Molekulargewicht |
710.4 g/mol |
IUPAC-Name |
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C29H10O22/c1-4(30)47-5(2-45-20(35)12-14-8(22(37)48-26(14)41)6(18(31)32)9-15(12)27(42)49-23(9)38)3-46-21(36)13-16-10(24(39)50-28(16)43)7(19(33)34)11-17(13)29(44)51-25(11)40/h5H,2-3H2,1H3,(H,31,32)(H,33,34) |
InChI-Schlüssel |
VOLUOVZCHJSPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(COC(=O)C1=C2C(=C(C3=C1C(=O)OC3=O)C(=O)O)C(=O)OC2=O)COC(=O)C4=C5C(=C(C6=C4C(=O)OC6=O)C(=O)O)C(=O)OC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
![2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid](/img/structure/B14796407.png)



![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796426.png)


